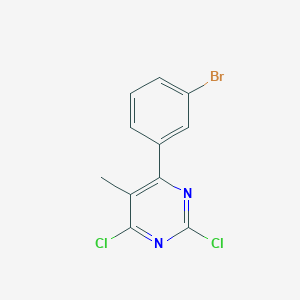

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine

Description

This compound features a piperidin-4-yl core substituted with a thiophen-2-ylmethyl group at the 1-position and a 4-methoxyphenyl-ethane sulfonamide moiety at the 4-position. The sulfonamide group distinguishes it from classical opioid derivatives (e.g., fentanyl analogues), which typically employ amide linkages . The 4-methoxyphenyl group may enhance solubility compared to non-polar aryl substituents, while the thiophene ring could influence electronic properties and receptor binding .

Properties

IUPAC Name |

4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrCl2N2/c1-6-9(15-11(14)16-10(6)13)7-3-2-4-8(12)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQQXAVXWHXVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrCl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954231-30-2 | |

| Record name | 4-(3-bromophenyl)-2,6-dichloro-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 3-bromophenyl derivatives followed by cyclization with appropriate chlorinated pyrimidine intermediates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrimidines, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.

Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity towards these targets. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Piperidine Cores and Sulfonamide/Amide Linkages

Functional Group Impact

- Sulfonamide vs. Amide: Sulfonamides (target compound, W-15) exhibit higher polarity and metabolic stability compared to amides (thiofentanyl, 4-methoxybutyrylfentanyl). This may reduce opioid receptor affinity but improve selectivity for non-opioid targets (e.g., enzymes or ion channels) .

- Thiophene Substitution : The thiophen-2-ylmethyl group in the target compound contrasts with thiophen-2-ylethyl in thiofentanyl. The shorter methyl linker may sterically hinder receptor interactions .

Aryl Group Variations

- 4-Methoxyphenyl: Present in both the target compound and 4-methoxybutyrylfentanyl, this group enhances solubility compared to non-polar substituents (e.g., 4-chlorophenyl in W-15). However, its electron-donating methoxy group could alter electronic interactions with receptors .

- Biphenyl/Tert-Butyl Groups : Compounds like 2e and 2f () incorporate bulky groups (e.g., tert-butyl), which reduce solubility but improve metabolic stability. The target compound’s 4-methoxyphenyl balances polarity and bulk .

Pharmacological Implications

- Non-Opioid Targets: Sulfonamide-bearing piperidines (e.g., W-15) are studied for enzyme inhibition or ion channel modulation, diverging from opioid-receptor-focused amides .

- Metabolic Stability: The 4-methoxyphenyl group may slow hepatic metabolism compared to non-substituted aryl groups, as seen in 4-methoxybutyrylfentanyl .

Biological Activity

4-(3-Bromophenyl)-2,6-dichloro-5-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been studied for its interactions with various biological targets and its implications in therapeutic applications, particularly in cancer and infectious diseases.

The primary biological activity of this compound is attributed to its role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . By inhibiting EGFR, this compound disrupts critical signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK , which are essential for cell proliferation and survival .

Biochemical Pathways

- Inhibition of Cell Proliferation : The compound's action leads to reduced cell proliferation and promotes apoptosis in various cancer cell lines.

- Oxidative Stress Induction : It has been shown to increase the production of reactive oxygen species (ROS), contributing to cellular damage .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly influence its bioavailability .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | EGFR Inhibition | A431 (skin cancer) | 0.25 | Inhibits EGFR signaling |

| Study 2 | Src Inhibition | MDA-MB-231 (breast cancer) | 0.15 | Disrupts Src-mediated pathways |

| Study 3 | Induction of Apoptosis | HeLa (cervical cancer) | 0.30 | Promotes oxidative stress |

Case Studies

- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer. The compound effectively inhibited tumor growth by targeting EGFR and Src pathways .

- Neurotoxic Effects : Another investigation revealed that this compound interacts with acetylcholinesterase, leading to decreased enzyme activity. This interaction suggests potential neurotoxic effects due to impaired neurotransmission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.